

Cross-resistance study of Mepanipyrim, cyprodinil, and pyrimethanil in B. cinerea

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Cross-Resistance Analysis of Anilinopyrimidine Fungicides in Botytis cinerea

A Comparative Guide for Researchers

This guide provides a comparative analysis of the cross-resistance patterns observed among the anilinopyrimidine fungicides **mepanipyrim**, cyprodinil, and pyrimethanil in the plant pathogenic fungus Botrytis cinerea. The information presented herein, including quantitative data and detailed experimental protocols, is intended to support researchers and professionals in the fields of mycology, plant pathology, and fungicide development.

Quantitative Assessment of Cross-Resistance

Anilinopyrimidine fungicides are known to exhibit cross-resistance, meaning that resistance to one compound in this class often confers resistance to others.[1] This phenomenon is critical for effective disease management strategies. The following tables summarize the 50% effective concentration (EC50) values of **mepanipyrim**, cyprodinil, and pyrimethanil against various B. cinerea isolates, illustrating the extent of cross-resistance.

Table 1: EC50 Values (µg/mL) of Anilinopyrimidine Fungicides Against B. cinerea Isolates with Varying Resistance Profiles



Isolate Type	Mepanipyrim	Cyprodinil	Pyrimethanil	Reference
Sensitive	0.01 - 0.07	0.006 - 0.054	0.03 - 0.19	[2]
Resistant	> 0.3	2.9 - 4.84	> 0.7	[3]
Field Isolates (Brazil)	-	-	0.0052 - 94.07	[4]
Field Isolates (Crete)	-	-	-	[5]
Lab Mutants (High Resistance)	-	> 84.8	> 125	[6]

Note: EC50 values can vary based on the specific isolates and experimental conditions.

A strong positive correlation between the EC50 values for pyrimethanil and cyprodinil has been reported, indicating a significant cross-resistance relationship.[4] Studies have identified several resistance phenotypes in field populations, often designated as Ani R1, Ani R2, and Ani R3, which can exhibit moderate to high resistance to anilinopyrimidines.[7] Some of these phenotypes, particularly Ani R2 and Ani R3, also show multi-drug resistance (MDR) to other fungicide classes.

Experimental Protocols

Accurate assessment of fungicide resistance relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for determining fungicide sensitivity in B. cinerea.

Mycelial Growth Inhibition Assay

This assay is a common method to determine the EC50 values of fungicides based on the inhibition of fungal mycelial growth.

Protocol:



- Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable growth medium. After autoclaving and cooling to approximately 50-55°C, amend the medium with the desired concentrations of the fungicides (mepanipyrim, cyprodinil, or pyrimethanil). The fungicides are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to the medium. A control set of plates with only the solvent is also prepared.
- Inoculation: Take mycelial plugs (typically 5 mm in diameter) from the edge of an actively growing B. cinerea colony and place them in the center of the fungicide-amended and control PDA plates.
- Incubation: Incubate the plates in the dark at a controlled temperature, usually around 20-22°C.
- Data Collection: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.
- Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide
 concentration relative to the solvent control. The EC50 value is then determined by probit
 analysis or by plotting the inhibition percentage against the logarithm of the fungicide
 concentration and fitting a dose-response curve.

Spore Germination Assay

This method assesses the effect of fungicides on the germination of B. cinerea conidia.

Protocol:

- Spore Suspension Preparation: Harvest conidia from 10 to 14-day-old cultures of B. cinerea grown on a suitable medium. Suspend the spores in a sterile solution (e.g., potato dextrose broth or a defined germination medium) and adjust the concentration to a standard density (e.g., 1 x 10^5 spores/mL).
- Fungicide Treatment: Prepare serial dilutions of the fungicides in a suitable solvent. Add the
 fungicide solutions to the spore suspension in microtiter plates or on microscope slides to
 achieve the desired final concentrations. Include a solvent control.

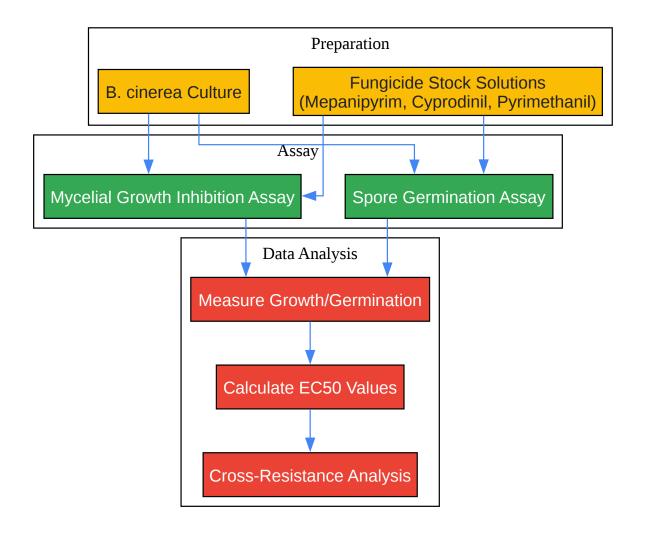


- Incubation: Incubate the treated spore suspensions in a humid chamber at a controlled temperature (e.g., 20°C) for a specific period (e.g., 8-24 hours).
- Microscopic Examination: After incubation, examine a defined number of spores (e.g., 100)
 under a microscope to determine the percentage of germination. A spore is typically
 considered germinated if the germ tube is at least as long as the spore's diameter.
- Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration compared to the control. Determine the EC50 value as described for the mycelial growth inhibition assay.

Visualizing Experimental and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for fungicide sensitivity testing and the proposed signaling pathway for anilinopyrimidine resistance in B. cinerea.

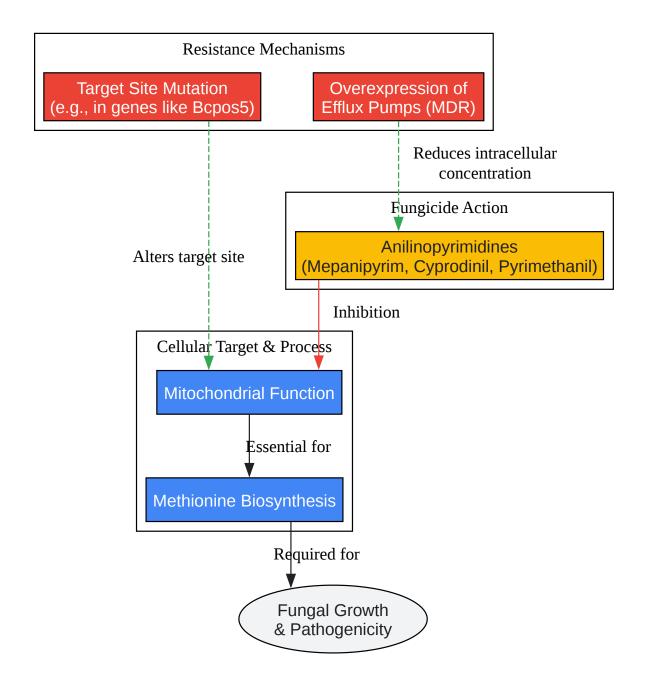




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Caption: Workflow for Fungicide Sensitivity Testing.





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Caption: Proposed Mechanism of Anilinopyrimidine Resistance.

Mechanism of Action and Resistance



Anilinopyrimidine fungicides are believed to primarily target mitochondrial functions, which in turn disrupts essential cellular processes like methionine biosynthesis.[8] Resistance in B. cinerea to these fungicides is complex and can arise from several mechanisms. Mutations in target-site genes, such as those encoding mitochondrial proteins, can reduce the binding affinity of the fungicide, thereby conferring resistance. Additionally, the overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can lead to multidrug resistance by actively pumping the fungicides out of the fungal cells. The identification of mutations in at least nine different genes associated with anilinopyrimidine resistance highlights the diverse genetic basis of this trait in B. cinerea.[8]

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